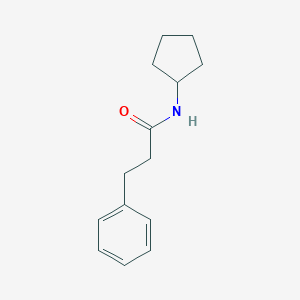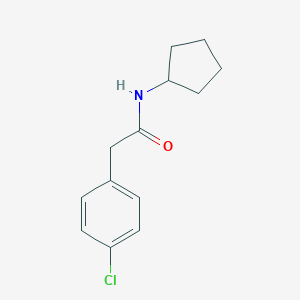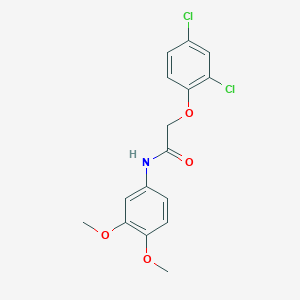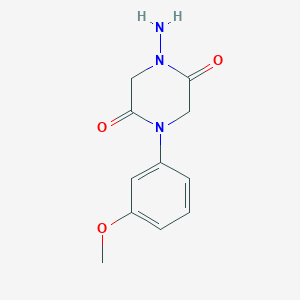
1-Amino-4-(3-methoxyphenyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-(3-methoxyphenyl)-2,5-piperazinedione, also known as Temozolomide, is an oral chemotherapy drug that is used to treat certain types of brain tumors. It was first approved by the FDA in 1999 and has since become an important tool in the fight against brain cancer. Temozolomide is a prodrug that is converted to its active form in the body, where it then works to damage the DNA of cancer cells, ultimately leading to their death.
Mecanismo De Acción
1-Amino-4-(3-methoxyphenyl)-2,5-piperazinedione works by damaging the DNA of cancer cells, ultimately leading to their death. Specifically, it alkylates the DNA at the O6 and N7 positions of guanine, which leads to the formation of DNA adducts. These adducts then interfere with DNA replication and transcription, ultimately leading to the death of the cancer cells.
Biochemical and Physiological Effects:
1-Amino-4-(3-methoxyphenyl)-2,5-piperazinedione is rapidly absorbed into the bloodstream after oral administration. It is metabolized in the liver and excreted in the urine. The drug has a half-life of approximately 1.8 hours. 1-Amino-4-(3-methoxyphenyl)-2,5-piperazinedione can cause side effects, such as nausea, vomiting, and fatigue, but these are generally manageable.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Amino-4-(3-methoxyphenyl)-2,5-piperazinedione has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of DNA damage on cancer cells. Additionally, it is relatively easy to administer and has a low toxicity profile. However, 1-Amino-4-(3-methoxyphenyl)-2,5-piperazinedione is limited in its use due to its specificity for brain tumors. It may not be useful for studying other types of cancer or for use in non-cancer related research.
Direcciones Futuras
There are several potential future directions for research involving 1-Amino-4-(3-methoxyphenyl)-2,5-piperazinedione. One area of interest is in the development of new drugs that are more effective at treating brain tumors. Another area of interest is in the use of 1-Amino-4-(3-methoxyphenyl)-2,5-piperazinedione in combination with other drugs to improve its effectiveness. Additionally, there is interest in studying the long-term effects of 1-Amino-4-(3-methoxyphenyl)-2,5-piperazinedione treatment on patients, including its impact on cognitive function and quality of life.
Métodos De Síntesis
The synthesis of 1-Amino-4-(3-methoxyphenyl)-2,5-piperazinedione involves a multi-step process that includes the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride to form 3-methyl-4-chlorobenzoic acid. This is then reacted with 3-methoxyaniline to form the intermediate 3-methoxy-N-(3-methyl-4-oxo-2,5-piperazinediyl)benzamide. This intermediate is then treated with hydrazine to form 1-Amino-4-(3-methoxyphenyl)-2,5-piperazinedione.
Aplicaciones Científicas De Investigación
1-Amino-4-(3-methoxyphenyl)-2,5-piperazinedione has been extensively studied in the scientific community for its effectiveness in treating brain tumors. Research has shown that 1-Amino-4-(3-methoxyphenyl)-2,5-piperazinedione is effective in treating glioblastoma multiforme, an aggressive form of brain cancer. It has also been shown to be effective in treating other types of brain tumors, such as anaplastic astrocytoma and oligodendroglioma.
Propiedades
Fórmula molecular |
C11H13N3O3 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
1-amino-4-(3-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C11H13N3O3/c1-17-9-4-2-3-8(5-9)13-6-11(16)14(12)7-10(13)15/h2-5H,6-7,12H2,1H3 |
Clave InChI |
LHUVKBDEBZXJGR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CC(=O)N(CC2=O)N |
SMILES canónico |
COC1=CC=CC(=C1)N2CC(=O)N(CC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



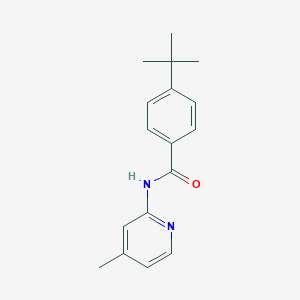
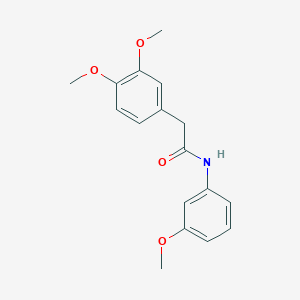
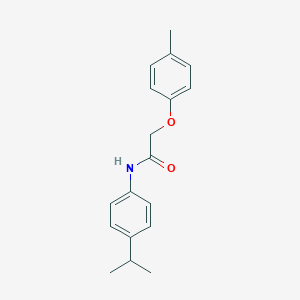

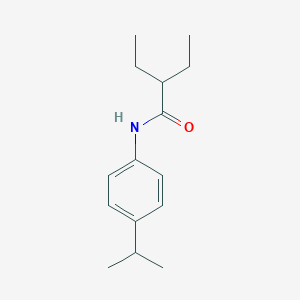
![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)

